2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid
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Overview
Description
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a maleimide group and a cyclopropane ring
Preparation Methods
The synthesis of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of maleic anhydride with glycine to form N-maleoylglycine. This intermediate is then subjected to cyclopropanation using diazomethane to yield the final product. The reaction conditions often require low temperatures and the use of organic solvents to ensure the stability of the intermediates and the final product .
Chemical Reactions Analysis
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: The compound is employed in bioconjugation techniques, where it reacts with thiol groups in proteins or peptides to form stable conjugates, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid involves the formation of covalent bonds with nucleophiles such as thiols or amines. The maleimide group reacts with these nucleophiles, leading to the formation of stable conjugates. This reactivity is exploited in various applications, including bioconjugation and drug delivery .
Comparison with Similar Compounds
2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid can be compared with other maleimide-containing compounds, such as:
N-maleoylglycine: Similar in structure but lacks the cyclopropane ring, making it less rigid and potentially less reactive.
Maleimidoacetic acid: Contains a similar maleimide group but with a different substituent, leading to variations in reactivity and applications.
Maleimidoethyl acetate:
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[(2,5-dioxopyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-1-2-8(12)10(7)4-5-3-6(5)9(13)14/h1-2,5-6H,3-4H2,(H,13,14) |
InChI Key |
YDCBQMMTMHLLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
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